3-Heptanone, 5-hydroxy-1,7-diphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroyashabushiketol involves the use of various organic synthesis techniques. One common method includes the condensation of appropriate aromatic aldehydes with heptanone derivatives under acidic or basic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of dihydroyashabushiketol may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Dihydroyashabushiketol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Dihydroyashabushiketol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its anti-inflammatory and anticancer properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of dihydroyashabushiketol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-4-en-3-heptanone: Another diarylheptanoid with similar biological activities.
Curcumin: A well-known diarylheptanoid with anti-inflammatory and anticancer properties.
Gingerol: Found in ginger, known for its anti-inflammatory and antioxidant effects.
Uniqueness
Dihydroyashabushiketol stands out due to its specific structural features and unique combination of biological activities. Its ability to target multiple pathways makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-hydroxy-1,7-diphenylheptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNKTMMNRPJQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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